6-Bromo-3-nitroimidazo[1,2-a]pyridine

Medicinal Chemistry Computational Chemistry Lead Optimization

This 6-bromo-3-nitroimidazo[1,2-a]pyridine is essential for medicinal chemistry. The 6-bromo substitution is the critical reactive handle for Suzuki-Miyaura cross-couplings, enabling rapid SAR diversification of the 3-nitroimidazo[1,2-a]pyridine core. This specific 6-halo-3-nitro pattern is a validated antileishmanial pharmacophore. Using a non-halogenated or different regioisomer abrogates this key bioactivity and synthetic utility.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 64064-71-7
Cat. No. B1517251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-nitroimidazo[1,2-a]pyridine
CAS64064-71-7
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1Br)[N+](=O)[O-]
InChIInChI=1S/C7H4BrN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H
InChIKeyUNZUDRAJUWZDNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-nitroimidazo[1,2-a]pyridine (CAS 64064-71-7): Strategic Sourcing Guide for Heterocyclic Building Blocks


6-Bromo-3-nitroimidazo[1,2-a]pyridine (CAS 64064-71-7) is a heterobicyclic compound characterized by a fused imidazo[1,2-a]pyridine core with a bromine atom at the 6-position and a nitro group at the 3-position. This specific substitution pattern differentiates it as a versatile electrophilic intermediate [1], suitable for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura , and as a key scaffold in the development of biologically active molecules, most notably as a part of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharmacophore [2].

Why Analogs Cannot Substitute for 6-Bromo-3-nitroimidazo[1,2-a]pyridine in Advanced Synthesis


Substituting 6-Bromo-3-nitroimidazo[1,2-a]pyridine with a generic imidazo[1,2-a]pyridine or a different regioisomer introduces critical failures in both synthesis and biological activity. For example, using a non-halogenated analog eliminates the reactive handle required for key cross-coupling reactions like the Suzuki-Miyaura reaction, which is essential for building structural diversity . More importantly, structure-activity relationship (SAR) studies have established the 6-halo-3-nitro substitution pattern as a critical pharmacophore for antileishmanial activity. Substituting the bromine at position 6, or moving the nitro group to another position, has been shown to dramatically alter or abolish this specific bioactivity [1]. Therefore, the precise combination and placement of these functional groups on the bicyclic scaffold are not interchangeable and directly dictate the molecule's utility in medicinal chemistry campaigns.

Quantitative Evidence Supporting 6-Bromo-3-nitroimidazo[1,2-a]pyridine Selection Over Analogs


Physicochemical Differentiation from Non-Halogenated and 6-Chloro Analogs

The physicochemical profile of 6-Bromo-3-nitroimidazo[1,2-a]pyridine, particularly its lipophilicity, differentiates it from its non-halogenated or 6-chloro counterparts, impacting its suitability in early-stage drug discovery. The predicted LogP of 1.98–2.0 [1] contributes to a balanced profile between membrane permeability and aqueous solubility, a crucial parameter often requiring optimization in related antileishmanial series [2]. While 6-chloro analogs may be used, the bromine atom provides a different reactivity profile for subsequent cross-coupling reactions .

Medicinal Chemistry Computational Chemistry Lead Optimization

Evidence of the 6-Halo Substituent as Critical for Antileishmanial Pharmacophore

A 2013 study established the 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine scaffold as a promising selective antileishmanial pharmacophore. The research highlighted that substitution at position 8 by a bromine atom was particularly beneficial for activity [1]. While this is not the exact target compound, the study's lead compound (44) containing the core 6-halo-3-nitro motif demonstrated an IC50 of 1.8 μM against Leishmania donovani promastigotes [1]. This finding underscores that the 6-halo-3-nitro substitution pattern, which is the core structural feature of the target compound, is essential for generating this specific type of biological activity.

Antiparasitic Drug Discovery Leishmaniasis Structure-Activity Relationship (SAR)

Defined Chemical Properties for Procurement and Quality Control

6-Bromo-3-nitroimidazo[1,2-a]pyridine is offered by multiple reputable chemical suppliers with a defined and high purity specification, typically ≥98% . This ensures consistency in research outcomes. Key predicted physical properties, such as a density of 1.98±0.1 g/cm³, a pKa of -0.28±0.50, and a melting point of 160-161°C for a closely related derivative [1], provide tangible benchmarks for quality control upon receipt. These specifications are crucial for material management and ensuring reproducibility in synthetic and biological experiments, differentiating it from lower purity or uncharacterized alternatives.

Chemical Procurement Quality Control (QC) Analytical Chemistry

Defined Application Scenarios for 6-Bromo-3-nitroimidazo[1,2-a]pyridine in R&D


Synthesis of 6-Aryl-3-nitroimidazo[1,2-a]pyridine Libraries via Suzuki-Miyaura Cross-Coupling

The primary industrial application for this compound is as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The bromine at position 6 serves as the reactive handle, enabling the efficient and selective introduction of a wide array of aryl or heteroaryl groups to generate diverse compound libraries . This method is fundamental to medicinal chemistry SAR studies and allows for the rapid exploration of chemical space around the 3-nitroimidazo[1,2-a]pyridine core. This is a validated synthetic step, as demonstrated in the preparation of 6-aryl derivatives from the 6-bromo precursor .

Development of Antileishmanial Drug Candidates Based on the 6-Halo-3-nitro Pharmacophore

This compound is a critical building block for accessing the 6-halo-3-nitroimidazo[1,2-a]pyridine antileishmanial pharmacophore. Research has confirmed that this core structure is essential for anti-parasitic activity, with lead molecules displaying potent in vitro activity (IC50 = 1.8 μM) [1]. Sourcing this specific 6-bromo analog enables medicinal chemists to directly synthesize and evaluate new derivatives within this validated chemical series for the treatment of neglected tropical diseases like leishmaniasis [1]. The presence of the nitro group is essential for this bioactivity, and its specific placement is critical for the proposed mechanism of action involving bioreductive activation [1].

Intermediate for Further Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Beyond cross-coupling, the electron-deficient nature of the 3-nitroimidazo[1,2-a]pyridine core activates the 6-position for nucleophilic aromatic substitution (SNAr) reactions [2]. The bromine atom can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides), providing an orthogonal diversification strategy to palladium-catalyzed methods [2]. This dual reactivity makes 6-Bromo-3-nitroimidazo[1,2-a]pyridine a uniquely versatile intermediate for accessing a wider range of C6-functionalized analogs compared to analogs lacking a good leaving group at this position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-nitroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.